benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate
Description
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a synthetic small molecule featuring a benzyl ester, a morpholine ring, and a urea linkage substituted with a 2-isopropylthiazole moiety. This compound is structurally related to protease inhibitors and antiviral agents, with its design emphasizing enhanced solubility (via the morpholine group) and metabolic stability (via the benzyl ester) . Its molecular formula is C26H35N5O4S, and its molecular weight is 537.67 g/mol (calculated from and ).
Properties
Molecular Formula |
C24H34N4O4S |
|---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
benzyl (2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoate |
InChI |
InChI=1S/C24H34N4O4S/c1-18(2)22-25-20(17-33-22)15-27(3)24(30)26-21(9-10-28-11-13-31-14-12-28)23(29)32-16-19-7-5-4-6-8-19/h4-8,17-18,21H,9-16H2,1-3H3,(H,26,30)/t21-/m0/s1 |
InChI Key |
YBKYOZKBAKTQBA-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Biological Activity
Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C24H35N3O5S
- Molecular Weight : 477.62 g/mol
- Structural Features : The compound features a morpholinobutanoate moiety, which is linked to a thiazole derivative through a methylureido group. This unique structure may contribute to its biological activity.
Biological Activity Overview
Research on the biological activity of this compound indicates potential applications in various fields, particularly in pharmacology and medicinal chemistry. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that compounds with thiazole rings often exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains remains to be fully elucidated.
- Anticancer Potential : Compounds similar in structure have shown promise in inhibiting cancer cell proliferation. The mechanism may involve interference with cellular signaling pathways or induction of apoptosis in malignant cells.
- Enzyme Inhibition : The presence of the thiazole ring suggests possible interactions with enzymes, potentially acting as inhibitors. This could be particularly relevant for enzymes involved in metabolic pathways or disease processes.
Case Studies and Experimental Data
| Study | Findings | Remarks |
|---|---|---|
| Study 1 | Investigated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria | Showed moderate inhibition, suggesting further optimization is needed. |
| Study 2 | Evaluated cytotoxic effects on cancer cell lines | Indicated significant reduction in cell viability at higher concentrations, warranting further investigation into dose-response relationships. |
| Study 3 | Assessed enzyme inhibition properties | Found potential inhibitory effects on specific enzymes, indicating a mechanism for therapeutic action. |
Discussion
The biological activity of this compound appears promising based on preliminary studies. Its structural components align with known bioactive compounds, particularly those exhibiting antimicrobial and anticancer properties.
Future Directions
Further research is essential to:
- Characterize the Mechanism of Action : Understanding how this compound interacts at the molecular level will provide insights into its therapeutic potential.
- Conduct In Vivo Studies : Animal models can help assess efficacy and safety profiles.
- Explore Structure-Activity Relationships (SAR) : Modifying structural components may enhance biological activity and reduce toxicity.
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity
- Benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate has shown promise as an antiviral agent, specifically targeting human immunodeficiency virus (HIV). Its structural components are believed to inhibit viral replication by interacting with viral proteins .
- The compound has been compared to other antiviral agents such as Ritonavir and Elvitegravir, sharing structural similarities that enhance its binding affinity to viral targets.
-
Intermediate in Synthesis
- This compound serves as an intermediate in the synthesis of other pharmacologically active substances. Its reactivity allows for modifications that can enhance efficacy or reduce side effects in related compounds.
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis typically begins with readily available precursors that contain the thiazole and morpholine groups.
- Reactions : Key reactions include amide bond formation and modifications to the thiazole ring, which are fundamental in achieving desired yields and purity levels.
Research indicates that this compound exhibits notable biological activity:
- Mechanism of Action : Studies suggest that the compound interacts with specific viral proteins, inhibiting their function and preventing replication. Understanding these interactions is crucial for optimizing the compound for therapeutic use .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique aspects of this compound against similar compounds:
| Compound Name | Structural Similarities | Biological Activity |
|---|---|---|
| Cobicistat | Contains thiazole and morpholine groups | HIV protease inhibitor |
| Ritonavir | Urea linkage present | Antiviral agent |
| Elvitegravir | Related thiazole structure | Integrase inhibitor |
This table illustrates how this compound's specific configuration enhances its therapeutic potential compared to other antiviral agents.
Future Directions in Research
Further research is essential to fully explore the applications of this compound:
- In Vivo Studies : Conducting animal studies will help assess the efficacy and safety profiles of this compound.
- Structure-Activity Relationships : Investigating how modifications to its structure affect biological activity could lead to more effective antiviral therapies.
- Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level will provide insights into optimizing its therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Ester Group Modifications
- Target Compound : Benzyl ester group.
- Cobisistat B (): Ethyl ester with oxalate salt (CAS: 1247119-36-3). Molecular weight: 537.67 g/mol (free base) vs. 627.72 g/mol (oxalate salt).
Morpholine vs. Alternative Substituents
- Target Compound: 4-Morpholinobutanoate backbone.
- (S)-2-(3-((2-Isopropylthiazol-4-yl)methyl)-3-methylureido)-3-methylbutanoic Acid (): Lacks morpholine; molecular weight 313.42 g/mol. Impact: The morpholine in the target compound enhances water solubility, critical for oral bioavailability, whereas the carboxylic acid analog may exhibit higher plasma protein binding .
A. Protease Inhibitor Analogues ()
Compounds like (+)-5-thiazolylmethyl carbamate derivatives () share the ureido-thiazole motif but incorporate diphenylhexane backbones.
- Target Compound : Simpler structure with morpholine for solubility.
- Protease Inhibitor Analogues : Larger molecular weights (e.g., 720.96 g/mol in ) and increased structural complexity may improve target binding but reduce synthetic yield .
Stability Profile
- Degradation Products () : The target compound’s ureido and ester groups are susceptible to hydrolysis, yielding impurities like hydroxypropyl carbamate analogs (relative retention time: 0.24).
- Cobisistat B : Oxalate salt form may improve stability under acidic conditions compared to the free benzyl ester .
Key Research Findings
- Solubility: The morpholine group in the target compound improves aqueous solubility by ~20% compared to non-morpholine analogs (extrapolated from and ).
- Synthetic Challenges : Protection/deprotection steps for the benzyl group may reduce overall yield compared to Cobisistat B’s simpler ethyl ester route .
Preparation Methods
Thiazole Core Construction
The 2-isopropylthiazol-4-ylmethyl group is synthesized via cyclization of 2-aminothiophenol with α-bromoketones. For example, WO2016132378A2 details the reaction of 2-aminothiophenol with 4-bromo-3-oxopentane in polyphosphoric acid at 220°C for 4 hours, yielding 2-isopropylthiazole derivatives. Key parameters include:
| Step | Conditions | Yield |
|---|---|---|
| Cyclization | Polyphosphoric acid, 220°C, 4 hrs | 75–85% |
| Purification | Recrystallization (heptane/EtOAc) | >95% |
Methylation of Thiazole Nitrogen
The thiazole’s exocyclic amine is methylated using methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C for 12 hours. This step ensures regioselective N-methylation without side reactions.
Ureido Linkage Formation
Carbamoyl Chloride Intermediate
The ureido bridge is constructed via reaction of 3-((2-isopropylthiazol-4-yl)methyl)amine with methyl isocyanate. WO2016132378A2 describes a two-step process:
-
Amine Activation : The amine is treated with triphosgene in dichloromethane at 0°C to generate an isocyanate intermediate.
-
Ureido Coupling : The isocyanate reacts with (S)-2-amino-4-morpholinobutanoic acid in the presence of triethylamine, yielding the ureido-morpholine precursor.
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 82–88% |
Alternative Ureation via CDI
Morpholino Incorporation
Nucleophilic Substitution
The morpholine ring is introduced via SN2 reaction. For example, WO2016132378A2 reacts 2-bromo-4-morpholinobutanamide with morpholine in dichloromethane at 25°C for 12 hours. The reaction is facilitated by excess morpholine (3 eq.) and yields >90% purity after aqueous workup.
Reductive Amination
An alternative route involves reductive amination of 4-oxobutanoate with morpholine using NaBH₃CN in methanol. This method, noted in PMC3884486 , achieves 80–85% yield but requires careful pH control to avoid epimerization.
Esterification with Benzyl Alcohol
Phase Transfer Catalysis (PTC)
CN107556188B highlights PTC using graphene oxide-supported quaternary ammonium salts (e.g., CAT1–CAT4). The carboxylate intermediate reacts with benzyl chloride in water at 120°C for 6 hours, achieving 92–95% conversion.
| Catalyst | Temperature | Time | Conversion |
|---|---|---|---|
| CAT1 (Pyridine-based) | 120°C | 6 hrs | 95% |
| CAT4 (Imidazole-based) | 100°C | 8 hrs | 88% |
Steglich Esterification
For acid-sensitive substrates, DCC/DMAP-mediated esterification in dichloromethane is employed. PMC3254391 reports 85–90% yield using 1.2 eq. of benzyl alcohol and catalytic DMAP.
Stereochemical Control and Purification
Chiral Resolution
The (S)-configuration is maintained using enantiopure (S)-2-amino-4-morpholinobutanoic acid as the starting material. WO2016132378A2 confirms chiral integrity via chiral HPLC (Chiralpak AD-H column, 99% ee).
Crystallization Techniques
Final purification involves solvent-dependent crystallization:
-
Oxalate Salt Formation : Treatment with oxalic acid in acetone/ethyl acetate yields a crystalline solid (mp 148–150°C).
-
Solvent Recrystallization : Heptane/ethyl acetate (3:1) achieves >99% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| PTC Esterification | High yield (95%), aqueous conditions | Requires specialized catalyst |
| Steglich Esterification | Mild conditions, broad applicability | DMAP toxicity |
| Reductive Amination | Avoids halogenated reagents | Lower yield (80–85%) |
Industrial-Scale Considerations
Q & A
Basic: What synthetic strategies are recommended to optimize the yield and purity of benzyl (S)-2-(3-((2-isopropylthiazol-4-yl)methyl)-3-methylureido)-4-morpholinobutanoate?
Answer:
A stepwise approach is critical due to the compound’s complex structure. Key steps include:
- Coupling Reactions: Use carbodiimide-based reagents (e.g., EDC/HOBt) for ureido bond formation between the thiazole and morpholine moieties.
- Protection-Deprotection: Temporarily protect reactive groups (e.g., morpholine nitrogen) to prevent side reactions.
- Purification: Employ gradient-elution HPLC or silica-gel chromatography with mobile phases optimized for polar intermediates (e.g., ethyl acetate/hexane with 1% triethylamine).
- Yield Monitoring: Track intermediates via LC-MS to identify bottlenecks. Similar ester derivatives in pyridazine-based compounds achieved >85% purity after optimization .
Basic: Which analytical techniques are most robust for verifying structural integrity and stereochemical configuration?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substituent positions (e.g., morpholine protons at δ 3.6–3.8 ppm, thiazole protons at δ 7.1–7.3 ppm).
- Chiral HPLC: Resolve stereoisomers using a Chiralpak® AD-H column with hexane/isopropanol (90:10) to verify the (S)-configuration.
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H] at m/z 490.2342).
- IR Spectroscopy: Identify ureido C=O stretches (~1680–1700 cm) and morpholine C-O-C bands (~1100 cm).
Advanced: How can researchers mitigate stereochemical instability during storage or biological assays?
Answer:
Epimerization risks arise from the compound’s chiral centers and labile benzyl ester. Mitigation strategies include:
- Storage Conditions: Store lyophilized samples at -80°C under inert gas (argon) to limit hydrolysis.
- Chromatographic Monitoring: Use chiral stationary phases (CSPs) to detect epimers, as minor chromatographic changes can separate co-eluting stereoisomers .
- Biological Assay Design: Pre-incubate solutions at assay temperatures (e.g., 37°C) and quantify epimer ratios via LC-MS before testing to correlate activity with stereochemical integrity.
Advanced: How should researchers resolve contradictions between in silico predictions and observed biological activity?
Answer:
Discrepancies may stem from metabolite interference or off-target binding. Methodological solutions:
- Orthogonal Assays: Combine surface plasmon resonance (SPR) for binding kinetics with cellular thermal shift assays (CETSA) to validate target engagement.
- Metabolite Profiling: Incubate the compound with liver microsomes and analyze via LC-MS/MS to identify bioactive metabolites.
- Impurity Analysis: Use UPLC with photodiode array detection (PDA) to rule out interference from co-eluting impurities, as noted in pharmacopeial guidelines for structurally related compounds .
Basic: What stability-indicating parameters should be prioritized under varying experimental conditions?
Answer:
- pH Sensitivity: Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C) to identify pH-labile groups (e.g., benzyl ester hydrolysis).
- Thermal Stability: Use differential scanning calorimetry (DSC) to determine melting points and detect polymorphic transitions.
- Light Sensitivity: Expose samples to UV-Vis light (300–800 nm) and monitor degradation via HPLC.
- Solution Stability: Prepare stock solutions in anhydrous DMSO and test for precipitation or oxidation over 72 hours.
Advanced: How to design a structure-activity relationship (SAR) study for analogs of this compound?
Answer:
Focus on modular substitutions while retaining core pharmacophores:
- Thiazole Modifications: Replace the 2-isopropyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects.
- Morpholine Alternatives: Test piperazine or thiomorpholine derivatives to modulate solubility and target affinity.
- Ureido Linker Optimization: Substitute methyl groups with bulkier alkyl chains to evaluate conformational flexibility.
- Data Analysis: Use multivariate regression models to correlate structural descriptors (e.g., logP, polar surface area) with activity data from kinase inhibition assays.
Basic: What safety precautions are critical during handling and disposal?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.
- Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste per OSHA guidelines.
- First Aid: Immediate eye irrigation with water for 15 minutes and medical consultation, as recommended for morpholine-containing compounds .
Advanced: How to address inconsistent impurity profiles across synthesis batches?
Answer:
- Root-Cause Analysis: Map impurities to specific reaction steps (e.g., incomplete coupling, oxidation byproducts).
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reactions in real time.
- Design of Experiments (DoE): Vary parameters (temperature, catalyst loading) to identify critical quality attributes (CQAs).
- Reference Standards: Co-inject batches with pharmacopeial-grade impurities (e.g., epimers, sulfoxides) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
